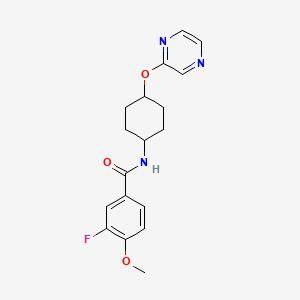

3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide

Description

This compound is a benzamide derivative featuring a 3-fluoro-4-methoxy-substituted aromatic ring linked via an amide bond to a trans-(1r,4r)-configured cyclohexyl group, which is further substituted with a pyrazin-2-yloxy moiety. While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest relevance in medicinal chemistry, particularly for kinase inhibition or receptor antagonism .

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c1-24-16-7-2-12(10-15(16)19)18(23)22-13-3-5-14(6-4-13)25-17-11-20-8-9-21-17/h2,7-11,13-14H,3-6H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQJDKJNOLTXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluoro-4-methoxybenzoic acid, pyrazine-2-ol, and cyclohexylamine.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.

Reduction: Reduction reactions can target the fluoro group or the amide bond, potentially yielding a defluorinated product or an amine derivative.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid derivatives.

Reduction: Formation of 3-fluoro-4-methoxy-N-cyclohexylbenzamide derivatives.

Substitution: Various substituted benzamide derivatives depending on the substituent introduced.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of pyrazole derivatives, including compounds similar to 3-fluoro-4-methoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide, as promising antiviral agents.

- Mechanism of Action : These compounds exhibit antiviral activity by inhibiting viral replication processes. For instance, certain pyrazole derivatives have shown efficacy against various viruses, including HIV and influenza .

-

Case Studies :

- A study demonstrated that pyrazole-based compounds significantly reduced the replication of the influenza A virus in vitro, suggesting their potential for therapeutic use against viral infections .

- Another investigation reported that compounds with similar structural motifs displayed potent inhibitory effects on HIV replication, outperforming traditional antiviral medications .

Antibacterial Properties

The antibacterial activity of this compound has been evaluated against various gram-positive and gram-negative bacteria.

- Broad-Spectrum Activity : Compounds in this class have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

-

Case Studies :

- In a comparative study, several pyrazole derivatives exhibited superior antibacterial effects compared to standard antibiotics, indicating their potential as new therapeutic agents in combating antibiotic resistance .

- A specific derivative was found to inhibit the growth of Acinetobacter baumannii, a notorious nosocomial pathogen, highlighting its relevance in treating hospital-acquired infections .

Cancer Therapeutics

The compound has also been investigated for its potential in cancer treatment due to its ability to modulate protein kinase activity.

- Mechanism of Action : It is believed that the compound can inhibit specific kinases involved in cell proliferation and survival pathways, thus inducing apoptosis in cancer cells .

-

Case Studies :

- Research has indicated that similar compounds can effectively reduce tumor growth in animal models by targeting key signaling pathways involved in cancer progression .

- A patent application highlighted the use of this compound class for treating various cancers, emphasizing its role in modulating cellular activities critical for tumor development .

Summary Table of Applications

| Application Area | Mechanism | Notable Findings |

|---|---|---|

| Antiviral | Inhibits viral replication | Effective against influenza A and HIV |

| Antibacterial | Disrupts cell wall synthesis | Broad-spectrum activity against gram-positive and gram-negative bacteria |

| Cancer Treatment | Modulates protein kinase activity | Induces apoptosis in cancer cells; reduces tumor growth |

Mechanism of Action

The mechanism of action for 3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The pyrazine moiety could play a role in binding to active sites, while the benzamide core might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences

Key Observations:

- Stereochemistry: The trans-(1r,4r) cyclohexyl configuration minimizes steric clashes, a feature shared with the 3-cyano analog , whereas ’s benzyl-linked compound may exhibit reduced conformational flexibility .

- Solubility: The cyano group in increases polarity but may reduce bioavailability, whereas the target’s methoxy group enhances solubility moderately.

Key Observations:

Biological Activity

3-Fluoro-4-methoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a fluorinated aromatic ring, a methoxy group, and a cyclohexyl moiety linked to a pyrazine derivative. The synthesis of such compounds typically involves multi-step organic reactions, allowing for the introduction of various functional groups that may enhance biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antitumor properties. For example, benzamide derivatives have been shown to inhibit cancer cell proliferation through various pathways, including the modulation of protein kinase activities and apoptosis induction. In particular, compounds that incorporate pyrazole or triazole cores demonstrate enhanced efficacy against tumor cells due to their ability to interact with specific cellular targets .

Antiviral Properties

Research has also explored the antiviral potential of related compounds. Pyrazole derivatives have been noted for their activity against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). The mechanism often involves interference with viral replication processes, showcasing the promise of these compounds in antiviral therapy .

Neuropharmacological Effects

Dopamine receptor modulation is another area where similar benzamide derivatives have shown efficacy. Compounds designed to selectively bind to dopamine D3 receptors have been evaluated for their potential in treating neurodegenerative diseases and psychiatric disorders. The binding affinity and functional activity at these receptors are critical for developing effective therapeutic agents .

Case Studies

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| 1 | This compound | Antitumor | Demonstrated significant inhibition of cell proliferation in vitro |

| 2 | Related pyrazole derivative | Antiviral | Reduced HSV plaque formation by 69% at optimal concentrations |

| 3 | Dopamine D3 receptor ligand | Neuropharmacological | Showed selective binding and functional modulation in receptor assays |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds often act by inhibiting key enzymes involved in cancer cell metabolism or viral replication.

- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways, affecting neuronal function and behavior.

- Induction of Apoptosis : Many benzamide derivatives have been shown to promote programmed cell death in malignant cells, enhancing their therapeutic potential.

Q & A

Basic Research Questions

Q. What coupling reagents and reaction conditions are optimal for synthesizing this compound?

- Methodological Answer : The synthesis of benzamide derivatives like this compound typically employs carbodiimide-based coupling reagents. For example, N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are effective for activating carboxylic acids to form amides, as demonstrated in the synthesis of structurally analogous compounds . Key conditions include:

- Temperature : Reactions are often conducted at low temperatures (e.g., –50°C) to minimize side reactions.

- Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) is preferred.

- Purification : Column chromatography or recrystallization ensures high purity (>95%).

Q. Which analytical techniques are critical for structural confirmation?

- Methodological Answer : A combination of spectroscopic and elemental analyses is essential:

- IR Spectroscopy : Confirms the presence of amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) .

- NMR (¹H and ¹³C) : Identifies methoxy (–OCH₃), fluorophenyl, and cyclohexyl proton environments. For example, the trans-configuration of the cyclohexyl group (1r,4r) is confirmed by coupling constants in ¹H-NMR .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N percentages).

Q. What solvent and pH conditions maximize fluorescence intensity for photophysical studies?

- Methodological Answer : Fluorescence optimization for benzamide derivatives requires:

- pH : Neutral to slightly acidic conditions (pH 5–7) to prevent protonation/deprotonation of functional groups .

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance quantum yield by reducing quenching effects .

- Temperature : Maintain at 25°C to avoid thermal degradation .

Advanced Research Questions

Q. How can structural modifications (e.g., fluorination, pyrazine substitution) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogs reveal:

- Fluorine Substitution : The 3-fluoro group enhances metabolic stability and membrane permeability by reducing CYP450-mediated oxidation .

- Pyrazine Moiety : The pyrazin-2-yloxy group on the cyclohexyl ring facilitates hydrogen bonding with target proteins (e.g., kinases), as observed in similar compounds .

- Experimental Design : Synthesize analogs with varied substituents (e.g., replacing pyrazine with pyrimidine) and compare IC₅₀ values in enzymatic assays .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:

- Orthogonal Assays : Validate activity using both cell-based (e.g., proliferation inhibition) and biochemical (e.g., kinase inhibition) assays .

- Purity Verification : Re-analyze compounds via HPLC-MS to exclude degradation products .

- Control Experiments : Test under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Q. What experimental approaches elucidate the compound’s mechanism of action?

- Methodological Answer :

- Target Identification : Use affinity chromatography with the compound immobilized on resin to pull down binding proteins from cell lysates .

- Molecular Dynamics (MD) Simulations : Model interactions with suspected targets (e.g., kinases) to predict binding modes and key residues .

- Metabolic Profiling : Incubate with liver microsomes to identify metabolites and assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.